![molecular formula C9H18ClNOS B2409165 7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride CAS No. 2253641-16-4](/img/structure/B2409165.png)
7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride
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Description
7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as OSU6162 and has been studied for its potential in treating neurological disorders such as Parkinson's disease and schizophrenia.
Scientific Research Applications
Construction of Multifunctional Modules for Drug Discovery
- This study focuses on the synthesis of novel thia/oxa-azaspiro[3.4]octanes, a class similar to the compound . These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery, highlighting their potential in pharmacological research. (Li, Rogers-Evans, & Carreira, 2013)
Synthetic Approaches to Spiroaminals
- A review detailing the synthesis of various oxa-azaspiro compounds, including those with similar structures to 7-Oxa-3-thia-10-azaspiro[5.6]dodecane, is presented. These compounds have significant biological activities, underscoring their relevance in medicinal chemistry and drug development. (Sinibaldi & Canet, 2008)
Exploration of Spirocyclic Derivatives as Antibacterial Agents
- Research into spirocyclic derivatives of ciprofloxacin, which includes structures related to 7-Oxa-3-thia-10-azaspiro[5.6]dodecane, reveals their potential as antibacterial agents. These derivatives exhibit distinct activity against specific bacterial strains. (Lukin et al., 2022)
Antitumor Activity of Spiro-Derivatives
- A series of 1-oxa-4-azaspiro derivatives were synthesized and evaluated for anticancer activity. The results indicated moderate to potent activity against various human cancer cell lines, showcasing the potential of spiro compounds in cancer therapy. (Yang et al., 2019)
Development of Novel Angiogenesis Inhibitors
- Azaspirene, a compound containing a 1-oxa-7-azaspiro skeleton similar to 7-Oxa-3-thia-10-azaspiro[5.6]dodecane, has been identified as a novel angiogenesis inhibitor. This finding illustrates the therapeutic potential of spiro compounds in inhibiting vascular endothelial growth factor-induced endothelial migration. (Asami et al., 2002)
properties
IUPAC Name |
7-oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS.ClH/c1-4-10-5-6-11-9(1)2-7-12-8-3-9;/h10H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPFPAYHXVAAOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCSCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride |
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